

# A Technical Guide to Texas Red: Properties and Applications in Bioconjugation

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## Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B611076*

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This guide provides an in-depth overview of **Texas Red**, a widely used red fluorescent dye. It details its chemical properties, including CAS number and molecular weight, and provides a comprehensive protocol for its application in labeling proteins for research and diagnostic purposes.

## Core Properties of Texas Red

**Texas Red** is a rhodamine derivative valued for its bright red fluorescence, photostability, and high quantum yield. It is commonly used for preparing fluorescently labeled proteins, particularly antibodies, for techniques such as immunofluorescence, flow cytometry, and microscopy. The reactive form, **Texas Red** sulfonyl chloride, covalently bonds to primary amines on proteins. The underlying fluorophore is sulforhodamine 101.

Quantitative data for the most common forms of **Texas Red** are summarized in the table below for easy reference.

Compound Name	Synonyms	CAS Number	Molecular Weight ( g/mol )	Form
Texas Red	Sulforhodamine 101 acid chloride	82354-19-6	625.2	Reactive (Sulfonyl chloride)
Sulforhodamine 101	Texas Red, free acid	60311-02-6	606.71	Fluorophore (Free acid)
Texas Red-X, succinimidyl ester	Not explicitly found	719.9 (for the free acid)	Reactive (Succinimidyl ester)	

## Experimental Protocol: Labeling IgG Antibodies with Texas Red Sulfonyl Chloride

This protocol provides a detailed methodology for the covalent conjugation of **Texas Red** sulfonyl chloride to Immunoglobulin G (IgG) antibodies. The protocol is adapted from standard procedures for labeling proteins with amine-reactive dyes.[\[1\]](#)

### Materials

- IgG antibody to be labeled (in an amine-free buffer like PBS)
- **Texas Red** Sulfonyl Chloride
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

### Methodology

## 1. Preparation of Antibody

- The antibody solution should be at a concentration of 1-5 mg/mL in an amine-free buffer.<sup>[1]</sup> Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the antibody for reaction with the dye.
- If the antibody is in an incompatible buffer, it should be dialyzed against the conjugation buffer or a suitable amine-free buffer like PBS.

## 2. Preparation of **Texas Red** Stock Solution

- Immediately before use, dissolve **Texas Red** sulfonyl chloride in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- This stock solution should be prepared fresh as the sulfonyl chloride group is susceptible to hydrolysis.

## 3. Conjugation Reaction

- Chill the antibody solution and conjugation buffer on ice.
- Dissolve 1-5 mg of the antibody in 1 mL of the chilled conjugation buffer.<sup>[1]</sup>
- While gently stirring the antibody solution, slowly add 50  $\mu$ L of the **Texas Red** stock solution.  
<sup>[1]</sup> The optimal molar ratio of dye to protein may need to be determined empirically but a starting point is often a 10- to 20-fold molar excess of dye.
- Incubate the reaction mixture on ice for 1 hour with continuous gentle stirring.<sup>[1]</sup>

## 4. Purification of the Labeled Antibody

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The column size should be appropriate for the volume of the reaction mixture.
- Apply the reaction mixture directly to the top of the column.
- Elute the conjugate with PBS. The first colored band to elute will be the **Texas Red**-labeled antibody. The second, slower-moving colored band will be the unconjugated, hydrolyzed dye.

- Collect the fractions containing the labeled antibody.

## 5. Determination of Degree of Labeling (DOL)

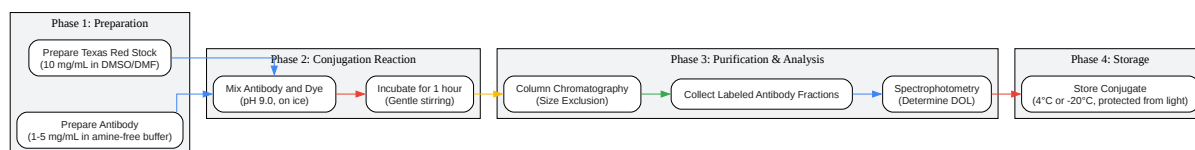
- The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.
- Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at ~595 nm (for **Texas Red**).
- The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the antibody and the dye.

## 6. Storage of the Conjugate

- Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C or -80°C. Adding a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can help prevent denaturation and aggregation.

# Workflow for Antibody Labeling with Texas Red

The following diagram illustrates the key stages of the experimental protocol for conjugating **Texas Red** to an antibody.



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Caption: Experimental workflow for labeling antibodies with **Texas Red**.

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## References

- 1. documents.thermofisher.com [documents.thermofisher.com]
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